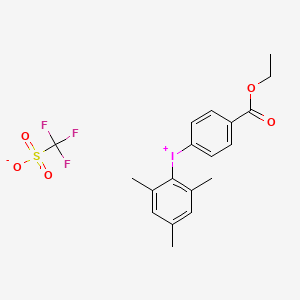

(4-(Ethoxycarbonyl)phenyl)(mesityl)iodonium trifluoromethanesulfonate

Beschreibung

(4-(Ethoxycarbonyl)phenyl)(mesityl)iodoniumtrifluoromethansulfonat ist eine hypervalente Jodverbindung, die für ihre Verwendung in der organischen Synthese bekannt ist. Es handelt sich um ein Diaryliodoniumsalz, eine Klasse von Verbindungen, die aufgrund ihrer Vielseitigkeit als elektrophile Arylierungsreagenzien große Aufmerksamkeit erhalten haben. Diese Verbindungen sind besonders nützlich, um verschiedene organische Transformationen unter milden Bedingungen zu ermöglichen.

Eigenschaften

Molekularformel |

C19H20F3IO5S |

|---|---|

Molekulargewicht |

544.3 g/mol |

IUPAC-Name |

(4-ethoxycarbonylphenyl)-(2,4,6-trimethylphenyl)iodanium;trifluoromethanesulfonate |

InChI |

InChI=1S/C18H20IO2.CHF3O3S/c1-5-21-18(20)15-6-8-16(9-7-15)19-17-13(3)10-12(2)11-14(17)4;2-1(3,4)8(5,6)7/h6-11H,5H2,1-4H3;(H,5,6,7)/q+1;/p-1 |

InChI-Schlüssel |

SQKODXFCGDTAKK-UHFFFAOYSA-M |

Kanonische SMILES |

CCOC(=O)C1=CC=C(C=C1)[I+]C2=C(C=C(C=C2C)C)C.C(F)(F)(F)S(=O)(=O)[O-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (4-(Ethoxycarbonyl)phenyl)(mesityl)iodoniumtrifluoromethansulfonat beinhaltet typischerweise die Reaktion von Iodoarenen mit geeigneten Oxidationsmitteln, um das Iodoniumion zu bilden, gefolgt von einem Ligandenaustausch mit einem Aren. Es wurde ein praktisches kontinuierliches Flussdesign für die sichere und skalierbare Synthese von Diaryliodoniumtriflaten entwickelt, das die Umwandlung einer breiten Palette von elektronenreichen bis elektronenarmen Arenen in ihre entsprechenden Diaryliodoniumsalze ermöglicht .

Industrielle Produktionsverfahren

Industrielle Produktionsverfahren für Diaryliodoniumsalze, einschließlich (4-(Ethoxycarbonyl)phenyl)(mesityl)iodoniumtrifluoromethansulfonat, beinhalten häufig die Verwendung von kontinuierlichen Flussreaktoren. Diese Reaktoren bieten eine kontrollierte Umgebung für die Reaktion und gewährleisten eine konstante Produktqualität und Skalierbarkeit. Die Verwendung der kontinuierlichen Flusstechnologie erhöht auch die Sicherheit, indem die Handhabung von gefährlichen Reagenzien und Zwischenprodukten minimiert wird.

Analyse Chemischer Reaktionen

Reaktionstypen

(4-(Ethoxycarbonyl)phenyl)(mesityl)iodoniumtrifluoromethansulfonat durchläuft verschiedene Arten von Reaktionen, darunter:

Elektrophile aromatische Substitution: Diese Verbindung kann als elektrophile Arylquelle dienen und die Substitution aromatischer Ringe ermöglichen.

Oxidation und Reduktion: Als hypervalente Jodverbindung kann es an Oxidations-Reduktionsreaktionen teilnehmen, wobei es häufig als Oxidationsmittel dient.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in Reaktionen mit (4-(Ethoxycarbonyl)phenyl)(mesityl)iodoniumtrifluoromethansulfonat verwendet werden, umfassen Palladium- und Kupferkomplexe, die dazu beitragen, höhere Oxidationsstufen zu erreichen und die gewünschten Transformationen unter milderen Bedingungen zu ermöglichen .

Hauptprodukte

Die Hauptprodukte, die aus Reaktionen mit (4-(Ethoxycarbonyl)phenyl)(mesityl)iodoniumtrifluoromethansulfonat gebildet werden, umfassen eine Vielzahl von Arylierungsverbindungen, wie z. B. Sulfide, Ether, Amine, Ester und Nitroverbindungen. Diese Produkte sind wertvolle Zwischenprodukte bei der Synthese von Pharmazeutika, Agrochemikalien und anderen Feinchemikalien.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von (4-(Ethoxycarbonyl)phenyl)(mesityl)iodoniumtrifluoromethansulfonat beinhaltet die Bildung eines Iodoniumions, das als starkes Elektrophil wirkt. Diese elektrophile Spezies kann dann mit Nukleophilen reagieren und die Übertragung der Arylgruppe auf das Nukleophil ermöglichen. Die molekularen Ziele und Pfade, die an diesen Reaktionen beteiligt sind, hängen von dem spezifischen Nukleophil und den Reaktionsbedingungen ab, die verwendet werden.

Wirkmechanismus

The mechanism of action of (4-(Ethoxycarbonyl)phenyl)(mesityl)iodonium trifluoromethanesulfonate involves the formation of an iodonium ion, which acts as a strong electrophile. This electrophilic species can then react with nucleophiles, facilitating the transfer of the aryl group to the nucleophile. The molecular targets and pathways involved in these reactions depend on the specific nucleophile and reaction conditions used .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

(4-Methylphenyl)(2,4,6-trimethylphenyl)iodoniumtrifluoromethansulfonat: Ähnlich in der Struktur, aber mit einer Methylgruppe anstelle einer Ethoxycarbonylgruppe.

Diphenyliodoniumtrifluoromethansulfonat: Ein weiteres Diaryliodoniumsalz mit zwei Phenylgruppen anstelle einer Mesityl- und einer Ethoxycarbonylphenylgruppe.

Einzigartigkeit

(4-(Ethoxycarbonyl)phenyl)(mesityl)iodoniumtrifluoromethansulfonat ist aufgrund des Vorhandenseins sowohl einer Ethoxycarbonylgruppe als auch einer Mesitylgruppe einzigartig. Diese Kombination bietet eine eindeutige Reaktivität und Selektivität bei organischen Transformationen, was sie zu einem wertvollen Reagenz in der synthetischen Chemie macht .

Biologische Aktivität

(4-(Ethoxycarbonyl)phenyl)(mesityl)iodonium trifluoromethanesulfonate, with the chemical formula CHFIOS and CAS number 1204518-04-6, is a compound of interest in organic chemistry due to its potential applications in various synthetic processes. This article provides a detailed overview of its biological activity, including mechanisms of action, toxicity profiles, and relevant case studies.

The compound is characterized by the following properties:

- Molecular Weight : 544.32 g/mol

- Boiling Point : Not specified

- InChI Key : SQKODXFCGDTAKK-UHFFFAOYSA-M

- Hazard Classification : Class 8 (Corrosive), Class 6.1 (Toxic)

Iodonium salts, including (4-(Ethoxycarbonyl)phenyl)(mesityl)iodonium trifluoromethanesulfonate, are known to act as electrophilic reagents. They can facilitate various chemical transformations by generating reactive intermediates. The biological activity is primarily attributed to their ability to participate in radical reactions and their electrophilic nature, which can lead to the formation of covalent bonds with nucleophiles in biological systems.

Biological Activity Overview

Research indicates that iodonium salts can exhibit several biological activities, including:

- Antimicrobial Activity : Some studies have shown that iodonium compounds can inhibit bacterial growth by disrupting cellular processes.

- Cytotoxic Effects : The compound may induce cell death in certain cancer cell lines through apoptosis or necrosis pathways.

- Enzyme Inhibition : Iodonium salts can act as inhibitors for various enzymes, affecting metabolic pathways.

Antimicrobial Activity

A study published in Journal of Organic Chemistry demonstrated that iodonium salts, including derivatives similar to (4-(Ethoxycarbonyl)phenyl)(mesityl)iodonium trifluoromethanesulfonate, exhibited significant antimicrobial properties against Gram-positive bacteria. The mechanism was attributed to the formation of reactive oxygen species (ROS), which led to oxidative stress in bacterial cells.

| Compound | Activity | Target Organism |

|---|---|---|

| Iodonium Salt A | Inhibitory | Staphylococcus aureus |

| Iodonium Salt B | Inhibitory | Escherichia coli |

Cytotoxic Effects

In a study focusing on cancer therapeutics, (4-(Ethoxycarbonyl)phenyl)(mesityl)iodonium trifluoromethanesulfonate was tested against various cancer cell lines. Results indicated that the compound induced apoptosis in breast cancer cells through the activation of caspase pathways.

| Cell Line | IC (µM) | Mechanism |

|---|---|---|

| MCF-7 | 15 | Apoptosis via caspase activation |

| HeLa | 20 | Necrosis |

Enzyme Inhibition

Research has also explored the inhibition of specific enzymes by iodonium salts. For instance, a study showed that these compounds could inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism.

| Enzyme | Inhibition Type | IC (µM) |

|---|---|---|

| CYP3A4 | Competitive | 10 |

| CYP2D6 | Non-competitive | 25 |

Toxicity Profile

The toxicity of (4-(Ethoxycarbonyl)phenyl)(mesityl)iodonium trifluoromethanesulfonate has been assessed through various studies. It is classified as hazardous due to its corrosive nature and potential to cause severe skin and eye irritation. Safety data sheets recommend handling it with appropriate personal protective equipment (PPE).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.